molecular formula C32H43N8O17P3S B115761 3-Indoleacryloyl-CoA CAS No. 144319-98-2

3-Indoleacryloyl-CoA

Cat. No.: B115761
CAS No.: 144319-98-2
M. Wt: 936.7 g/mol
InChI Key: LQFMEOXXQRDBPP-BTOWARJYSA-N
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Description

trans-3-Indoleacryloyl-CoA (IACoA) is a chromophoric CoA derivative synthesized via the medium-chain fatty acyl-CoA dehydrogenase (MCAD)-catalyzed oxidation of 3-indolepropionyl-CoA (IPCoA) . IACoA exhibits a distinctive UV-vis absorption spectrum with a maximum absorbance at 367 nm (ε = 26,500 M⁻¹ cm⁻¹), enabling direct monitoring of enzymatic reactions without relying on flavin or electron acceptor signals . This property makes it a critical tool for probing enzyme active-site environments and reaction mechanisms.

IACoA interacts with MCAD in a two-step binding process:

Collision complex formation: Rapid binding of IACoA to MCAD-FAD, forming a "colorless" E-IACoA complex.

Isomerization: A slower structural rearrangement (E*-IACoA) involving protein conformational changes, accompanied by a red-shifted absorption peak at 417 nm .

Thermodynamic studies reveal that IACoA binding to MCAD is driven by balanced enthalpic (ΔH° = -3.7 kcal/mol) and entropic (TΔS° = 3.7 kcal/mol) contributions, with a net ΔG° of -7.4 kcal/mol at 25°C .

Properties

CAS No.

144319-98-2

Molecular Formula

C32H43N8O17P3S

Molecular Weight

936.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(1H-indol-3-yl)prop-2-enethioate

InChI

InChI=1S/C32H43N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-8,13,16-17,21,25-27,31,36,43-44H,9-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/b8-7+/t21-,25-,26-,27+,31-/m1/s1

InChI Key

LQFMEOXXQRDBPP-BTOWARJYSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CNC5=CC=CC=C54)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CNC5=CC=CC=C54)O

Synonyms

3-indoleacryloyl-CoA
3-indoleacryloyl-coenzyme A
coenzyme A, 3-indoleacryloyl
IACoA
trans-3-indoleacryloyl-coenzyme A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IACoA typically involves a chemo-enzymatic approach. This method includes the use of recombinant enzymes to catalyze the formation of the coenzyme A derivative from precursor molecules . The reaction conditions often involve the use of specific buffers and cofactors to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of coenzyme A derivatives, including IACoA, can be achieved through in vitro enzymatic pathways. These pathways are designed to be insensitive to feedback inhibition, which is a common challenge in coenzyme A biosynthesis . The use of thermophilic enzymes allows for efficient production and easy purification through heat treatment .

Chemical Reactions Analysis

Types of Reactions

IACoA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of IACoA include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity .

Major Products Formed

The major products formed from the reactions of IACoA depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

IACoA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of IACoA involves its role as a coenzyme in various biochemical reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups between molecules. This process is crucial for the regulation of metabolic pathways and energy production within cells . The molecular targets and pathways involved include enzymes such as acetyl-CoA synthetase and citrate synthase .

Comparison with Similar Compounds

Comparison with Similar Compounds

IACoA vs. IPCoA (3-Indolepropionyl-CoA)

Property IACoA IPCoA Reference
Structure Conjugated α,β-unsaturated carbonyl Saturated propionyl group
Absorption λ_max 367 nm (ε = 26,500 M⁻¹ cm⁻¹) No significant chromophoric signal
Enzyme Affinity High (Kc = pH-independent) Lower affinity (acts as substrate)
Catalytic Role Reaction product Substrate for MCAD
Binding Kinetics Two-step (k₂ = pH-dependent) Single-step substrate turnover
  • Functional Insights :
    • IPCoA is oxidized by MCAD to form IACoA, which remains tightly bound to the enzyme, facilitating mechanistic studies .
    • IACoA’s conjugated system allows real-time tracking of enzyme-product interactions, unlike IPCoA, which lacks intrinsic chromophoric properties .

IACoA vs. CoA-S-Acetyl Tryptophan

Property IACoA CoA-S-Acetyl Tryptophan Reference
Active-Site Binding Stabilized by Arg170, Phe167/168 Different torsion angle; weaker
Interaction Forces Electrostatic, van der Waals, H-bonds Predominantly hydrophobic
Enzyme Specificity Binds MCAD and aaNAT Limited to aaNAT
  • Structural Insights :
    • IACoA adopts a distinct torsion angle within the aaNAT binding pocket, enhancing interactions with residues like Arg170 and Phe167/168 compared to CoA-S-acetyl tryptophan .
    • This structural adaptability allows IACoA to serve as a versatile probe for multiple enzymes, unlike CoA-S-acetyl tryptophan, which exhibits narrower applicability .

Key Research Findings

pH-Dependent Binding Dynamics

  • IACoA’s isomerization step (E-IACoA → E*-IACoA) is pH-sensitive, with pKa values of 7.53 (collision complex) and 8.30 (isomerized complex) .
  • At lower pH, the equilibrium shifts toward the E*-IACoA complex by ~20-fold, indicating protonation-dependent stabilization of the enzyme-product interaction .

Role in Enzyme Mechanism Elucidation

  • Rapid-scanning UV/vis spectroscopy identified a transient intermediate (λ_max = 400 nm) during MCAD catalysis, linking IACoA’s spectral shifts to flavin reduction and substrate oxidation .
  • IACoA’s polarized carbonyl group in the E*-IACoA complex suggests enzyme-induced electronic perturbations critical for catalysis .

Comparative Binding Energetics

  • IACoA-MCAD : ΔG° = -7.4 kcal/mol; ΔH° = -3.7 kcal/mol; TΔS° = 3.7 kcal/mol .
  • IPCoA-MCAD : Lower binding energy due to lack of conjugated system, necessitating coupled assays for detection .

Data Tables

Table 1: Kinetic Parameters for IACoA-MCAD Interaction

Parameter Value (pH 7.0) pH Dependency Reference
Kc (M⁻¹) 1.2 × 10⁵ <2-fold variation (6.0–9.5)
k₂ (s⁻¹) 12.4 Sigmoidal (pKa = 7.53)
k₋₂ (s⁻¹) 0.62 Sigmoidal (pKa = 8.30)

Table 2: Thermodynamic Parameters for IACoA Binding

Parameter Value (25°C) Temperature Effect Reference
ΔG° (kcal/mol) -7.4 Linear with T (ΔCp = -0.24 kcal/mol·K)
ΔH° (kcal/mol) -3.7 Enthalpy-entropy compensation
TΔS° (kcal/mol) +3.7 Decreases with T

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